Sodium formate-d
Overview
Description
Sodium formate-d, also known as formic-d acid sodium salt, is a deuterated form of sodium formate. It is represented by the chemical formula DCOONa, where “D” stands for deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a source of deuterium in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Neutralization of Formic Acid: this compound can be synthesized by neutralizing formic-d acid with sodium hydroxide. The reaction is straightforward and involves mixing the two reactants in an aqueous solution, leading to the formation of this compound and water. [ \text{DCOOH} + \text{NaOH} \rightarrow \text{DCOONa} + \text{H}_2\text{O} ]
Reaction with Chloroform: Another method involves reacting chloroform with an alcoholic solution of sodium hydroxide. This reaction produces this compound, sodium chloride, and water. [ \text{CHCl}_3 + 4\text{NaOH} \rightarrow \text{DCOONa} + 3\text{NaCl} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Carbonylation of Methanol: this compound can also be produced industrially by the carbonylation of methanol, followed by hydrolysis of the resulting methyl formate. This method is cost-effective and suitable for large-scale production.
Types of Reactions:
Dehydrogenation: this compound can undergo dehydrogenation to produce deuterium gas and carbon dioxide. This reaction is often catalyzed by metals or metal oxides. [ 2\text{DCOOH} \rightarrow 2\text{CO}_2 + 2\text{D}_2 ]
Formylation: It can act as a formylating agent, introducing a formyl group to other compounds. This reaction typically involves strong bases and reducing agents. [ \text{R-H} + \text{DCOONa} \rightarrow \text{R-CHO} + \text{NaD} ]
Common Reagents and Conditions:
Catalysts: Metals like nickel or cobalt are commonly used as catalysts in dehydrogenation reactions.
Bases: Strong bases such as sodium hydroxide are used in formylation reactions.
Major Products:
Deuterium Gas: Produced during dehydrogenation.
Formylated Compounds: Produced during formylation reactions.
Mechanism of Action
Target of Action
Sodium formate-d is the deuterium labeled Sodium formate . It is a salt of formic acid and sodium hydroxide . The primary targets of this compound are the biochemical reactions where it acts as a source of hydrogen .
Mode of Action
This compound can act as a formylating agent, introducing a formyl group (HCO) to other compounds . These reactions typically involve the use of strong bases and reducing agents . This compound has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid .
Biochemical Pathways
This compound plays a role in the synthesis of formic acid, it is converted by sulfuric acid via the following reaction equation: Sodium formate is converted with sulfuric acid to formic acid and sodium sulfate . This compound is also involved in the hydrothermal reactions of biomass decomposition . The results indicate that sodium formate decomposes to mainly H2 (up to 92% yield) with little yield of CO2 .
Pharmacokinetics
Deuterium substitution has been shown to affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The reaction of this compound leads to the production of hydrogen . On heating, sodium formate decomposes to form sodium oxalate and hydrogen . The resulting sodium oxalate can be converted by further heating to sodium carbonate upon release of carbon monoxide .
Action Environment
This compound is usually stable under normal conditions . Its action can be influenced by environmental factors such as temperature and pressure . For instance, the reaction of sodium formate was complete at just above 400 °C, or after 60 min at 350 °C . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors.
Scientific Research Applications
Sodium formate-d has a wide range of applications in scientific research:
Chemistry: Used as a deuterium source in various chemical reactions, including the synthesis of deuterated compounds.
Biology: Employed in metabolic studies to trace deuterium-labeled metabolites.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Acts as a buffering agent and a de-icing agent in various industrial processes.
Comparison with Similar Compounds
Sodium Formate: The non-deuterated form of sodium formate, represented by the formula HCOONa.
Potassium Formate: Similar to sodium formate but with potassium as the cation, represented by the formula HCOOK.
Calcium Formate: Contains calcium as the cation, represented by the formula (HCOO)_2Ca.
Uniqueness:
Deuterium Content: The presence of deuterium in sodium formate-d makes it unique compared to its non-deuterated counterparts. This property is particularly valuable in research applications where deuterium labeling is required.
Chemical Stability: this compound exhibits similar chemical stability to sodium formate but offers the added advantage of deuterium incorporation.
Properties
IUPAC Name |
sodium;deuterioformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-RWQOXAPSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583625 | |
Record name | Sodium (~2~H)formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.013 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-15-4 | |
Record name | Sodium (~2~H)formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium formate-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes sodium formate-d particularly useful in studying metabolic processes?
A1: this compound ([1], []) is a valuable tool in metabolic studies due to the presence of deuterium. Deuterium, a stable isotope of hydrogen, can be incorporated into molecules to investigate reaction mechanisms and metabolic pathways. By comparing the rates of reactions or metabolic conversions involving deuterated compounds to their non-deuterated counterparts, researchers can gain insights into the kinetic isotope effects, revealing details about the rate-limiting steps in these processes. This makes this compound useful for studying the metabolism of one-carbon compounds like formaldehyde and formate.
Q2: Can you provide an example of how this compound has been utilized in recent research?
A2: A recent study [] demonstrated the effectiveness of this compound as a deuterium source in a novel palladium/norbornene catalyzed cascade alkylation and deuteration reaction with aryl iodides. This method allows for the efficient synthesis of congested deuterium-labeled arenes, which are valuable compounds for various applications, including medicinal chemistry and materials science. The use of this compound in this reaction resulted in high deuterium incorporation exceeding 98%, highlighting its effectiveness as a deuterium source for organic synthesis.
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